N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

Catalog No.
S548519
CAS No.
896705-16-1
M.F
C21H22N4O2
M. Wt
360.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyri...

CAS Number

896705-16-1

Product Name

N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

IUPAC Name

N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

Molecular Formula

C21H22N4O2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26)

InChI Key

FSCFXXLAGKOPMP-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

BMH-21, N-(2-(dimethylamino)ethyl)-12-oxo-12H-benzo(g)pyrido(2,1-b)quinazoline-4-carboxamide

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O

Description

The exact mass of the compound N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide is 362.1743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 751342. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Scientific Field: Cancer Research and Oncology

Results and Outcomes: Studies have shown that BMH-21 effectively inhibits rDNA transcription with an IC50 of 60 nM in A375 melanoma cells. The compound has demonstrated exceptional activity against various cancer cell types and has shown better efficacy than many FDA-approved cancer drugs in preclinical studies .

Molecular Structure Analysis

The compound's structure consists of several key features:

  • Benzo[g]pyrido[2,1-b]quinazoline core: This core structure is a bicyclic system containing fused benzene and pyridoquinazoline rings. This scaffold is known to be present in various bioactive molecules [].

  • 12-oxo group: The presence of a carbonyl group (C=O) at the 12th position suggests the molecule might have ketone-like properties.

  • 4-carboxamide group: A carboxamide group (CONH2) is attached at the 4th position. Carboxamides can participate in hydrogen bonding and form interactions with other molecules.

  • N-(2-(dimethylamino)ethyl) substituent: An amine group (NH2) linked to a two-carbon (ethyl) chain with two methyl groups (dimethylamino) is attached to the nitrogen atom at the 2nd position. This group likely contributes to the compound's polarity and potential interaction with biological systems.


Chemical Reactions Analysis

There is no current information available on the specific synthesis or reactions involving this compound.


Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, etc., are not available in public sources.

Due to the lack of research on this specific compound, its mechanism of action remains unknown. However, the presence of the benzo[g]pyrido[2,1-b]quinazoline core suggests potential for biological activity, as this scaffold has been explored in the development of kinase inhibitors []. The dimethylamino group might further enhance its interaction with biological targets, but this is purely speculative without experimental data.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Exact Mass

362.1743

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

896705-16-1

Wikipedia

Bmh-21

Dates

Modify: 2023-08-15
1: Peltonen K, Colis L, Liu H, Jäämaa S, Zhang Z, Af Hällström T, Moore HM, Sirajuddin P, Laiho M. Small Molecule BMH-Compounds That Inhibit RNA Polymerase I and Cause Nucleolar Stress. Mol Cancer Ther. 2014 Nov;13(11):2537-46. doi: 10.1158/1535-7163.MCT-14-0256. Epub 2014 Oct 2. PubMed PMID: 25277384; PubMed Central PMCID: PMC4221476.
2: Colis L, Peltonen K, Sirajuddin P, Liu H, Sanders S, Ernst G, Barrow JC, Laiho M. DNA intercalator BMH-21 inhibits RNA polymerase I independent of DNA damage response. Oncotarget. 2014 Jun 30;5(12):4361-9. PubMed PMID: 24952786; PubMed Central PMCID: PMC4147329.
3: Colis L, Ernst G, Sanders S, Liu H, Sirajuddin P, Peltonen K, DePasquale M, Barrow JC, Laiho M. Design, synthesis, and structure-activity relationships of pyridoquinazolinecarboxamides as RNA polymerase I inhibitors. J Med Chem. 2014 Jun 12;57(11):4950-61. doi: 10.1021/jm5004842. Epub 2014 May 30. PubMed PMID: 24847734; PubMed Central PMCID: PMC4059246.
4: Peltonen K, Colis L, Liu H, Trivedi R, Moubarek MS, Moore HM, Bai B, Rudek MA, Bieberich CJ, Laiho M. A targeting modality for destruction of RNA polymerase I that possesses anticancer activity. Cancer Cell. 2014 Jan 13;25(1):77-90. doi: 10.1016/j.ccr.2013.12.009. PubMed PMID: 24434211; PubMed Central PMCID: PMC3930145.

Explore Compound Types